molecular formula C13H17ClFNO2 B3970957 1-methyl-3-piperidinyl 2-fluorobenzoate hydrochloride

1-methyl-3-piperidinyl 2-fluorobenzoate hydrochloride

Cat. No. B3970957
M. Wt: 273.73 g/mol
InChI Key: RJQCOEWQFCORJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-piperidinyl 2-fluorobenzoate hydrochloride is a chemical compound that has gained popularity in scientific research due to its potential therapeutic effects. It is a white crystalline powder that is soluble in water and ethanol. This compound is commonly referred to as MPFB HCl and is used as a research tool in various fields, including neuroscience, pharmacology, and chemistry.

Mechanism of Action

The mechanism of action of MPFB HCl involves its ability to inhibit acetylcholinesterase and bind to the sigma-1 receptor. The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels, which is associated with improved cognitive function and memory. The binding of MPFB HCl to the sigma-1 receptor is thought to be involved in various physiological processes, including pain perception, cell survival, and neuroprotection.
Biochemical and Physiological Effects:
MPFB HCl has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory by increasing acetylcholine levels in the brain. MPFB HCl has also been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, cell survival, and neuroprotection.

Advantages and Limitations for Lab Experiments

The advantages of using MPFB HCl in lab experiments include its ability to inhibit acetylcholinesterase and bind to the sigma-1 receptor, which makes it a useful research tool in various fields, including neuroscience, pharmacology, and chemistry. However, the limitations of using MPFB HCl in lab experiments include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the research of MPFB HCl. One direction is to investigate its potential therapeutic effects in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a pain reliever and neuroprotective agent. Additionally, further research is needed to determine the safety and toxicity of MPFB HCl and its potential for clinical use.

Scientific Research Applications

MPFB HCl has been used in various scientific research studies due to its potential therapeutic effects. It has been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which is associated with improved cognitive function and memory. MPFB HCl has also been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, cell survival, and neuroprotection.

properties

IUPAC Name

(1-methylpiperidin-3-yl) 2-fluorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2.ClH/c1-15-8-4-5-10(9-15)17-13(16)11-6-2-3-7-12(11)14;/h2-3,6-7,10H,4-5,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQCOEWQFCORJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)OC(=O)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640759
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.